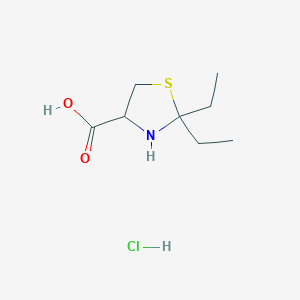

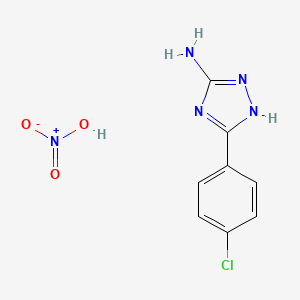

![molecular formula C12H17NO B1406859 N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine CAS No. 91563-29-0](/img/structure/B1406859.png)

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine

説明

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine (also known as SBMPMA) is a chemical compound that is used in a variety of scientific and industrial applications. It is a secondary alkylamine, which means it has two carbon atoms attached to the nitrogen atom. SBMPMA is a colorless and odorless liquid, and is soluble in water and organic solvents. It is typically used in organic synthesis, as a catalyst, and as a reagent in various laboratory experiments.

科学的研究の応用

Chemical Synthesis and Mechanisms

Amination of Organolithium Reagents : The amination of organolithium reagents, including sec-butyl-lithium, with methyllithium-alkoxyamines is a notable application. This method yields corresponding amines in significant yields and offers insights into reaction mechanisms and methodologies, notably excluding the formation of a nitrene intermediate (Beak, Basha, Kokko & Loo, 1986).

Anticancer Activity Studies : Studies on benzimidazole derivatives, closely related to N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine, show potential anticancer properties, especially in vitro efficacy against cancer cell lines. This suggests potential therapeutic applications in cancer treatment (El-Shekeil, Obeid & Al-Aghbari, 2012).

Synthesis of α-Aminophosphonates : The reaction of sec-butylamine, along with other aliphatic amines, with α-phosphorylated methylenequinones has been studied. This process is used to obtain α-aminophosphonates containing sterically hindered phenol fragments, which has implications in chemical synthesis and development of new compounds (Gibadullina, Shaekhov, Badrtdinov, Voronina & Burilov, 2013).

Material Science and Polymer Research

Copolymerization in Material Science : Research involving amine-bis(phenolate) chromium(III) chloride complexes, which include derivatives of sec-butylamine, explores the copolymerization of cyclohexene oxide and carbon dioxide. This contributes to the development of new polycarbonate materials with potential applications in various industries (Devaine-Pressing, Dawe & Kozak, 2015).

Polymer Synthesis and Characterization : Research into stereoisomers of N-(sec-butyl)-N-methyl-N-((R,S)-thiirane 2-ylmethyl) amine has been conducted to understand polymer synthesis and chiroptical properties. This research provides insights into the stereochemistry of polymers and their applications in materials science (Huguet, Vert, Reix, Sepulchre & Spassky, 1979).

Functionalization of Polymers : The synthesis of sec-amine terminated telechelic polyisobutylene has been achieved through reactions involving sec-butylamine. This research contributes to the field of polymer science, particularly in the functionalization and end-group modification of polymers (Koroskenyi & Faust, 1999).

Analytical Chemistry

- Improvement in Analytical Techniques : Studies involving the room temperature ionic liquid 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide, which can be associated with sec-butyl derivatives, have shown improvement in the separation and quantization of aromatic amines. This is significant in analytical chemistry, particularly for detecting contaminants in consumer products (Lizier & Zanoni, 2012).

特性

IUPAC Name |

N-butan-2-yl-1-(2-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIMEIHDWXWXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406780.png)

![[2-(4-Chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406781.png)

![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)

![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)

![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)